6'-Carboxy Simvastatin
CAS No.: 114883-30-6
Cat. No.: VC20777688
Molecular Formula: C25H36O7
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 114883-30-6 |
---|---|
Molecular Formula | C25H36O7 |
Molecular Weight | 448.5 g/mol |
IUPAC Name | (2R,4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-2,3,4,4a,5,6-hexahydronaphthalene-2-carboxylic acid |
Standard InChI | InChI=1S/C25H36O7/c1-5-25(3,4)24(30)32-20-11-16(23(28)29)10-15-7-6-14(2)19(22(15)20)9-8-18-12-17(26)13-21(27)31-18/h6-7,10,14,16-20,22,26H,5,8-9,11-13H2,1-4H3,(H,28,29)/t14-,16-,17+,18+,19-,20-,22-/m0/s1 |
Standard InChI Key | XKRMLBJLSDIWTC-AEEZTXMNSA-N |
Isomeric SMILES | CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C(=O)O |
SMILES | CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C(=O)O |
Canonical SMILES | CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C(=O)O |
Introduction
Chemical Properties and Structure
Molecular Identification
6'-Carboxy Simvastatin is identified by the CAS number 125206-31-7 . The compound has a molecular formula of C25H36O7 and a molecular weight of 448.55 g/mol . It is known by several synonyms including "6-Carboxy δ-5',4',5,6-Simvastatin" and "6-Carboxy delta-5',4',5,6-simvastatin" .
The full IUPAC name of the compound is [4S-[4α,4aβ,5β(2S*,4S*),6β]]-4(2,2-Dimethyl-1-oxobutoxy)-3,4,4a,5,6,7-hexahydro-6-methyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-2-naphthalenecarboxylic Acid . This complex nomenclature reflects the stereochemistry and structural complexity of the molecule.
There also exists a deuterated version of this compound, 6'-Carboxy Simvastatin-d6, which contains six deuterium atoms in place of hydrogen atoms. This deuterated analog has a slightly higher molecular weight of 454.59 g/mol due to the additional mass of the deuterium atoms.
Table 1.1: Basic Chemical Information of 6'-Carboxy Simvastatin
Structural Characteristics
The structure of 6'-Carboxy Simvastatin derives from the parent compound simvastatin, which belongs to the statin class of medications. The most defining feature of 6'-Carboxy Simvastatin is the carboxylic acid group at the 6' position, which distinguishes it from simvastatin and influences its pharmacological properties and metabolic profile.
The compound maintains the core structure of simvastatin, which includes a hexahydronaphthalene ring system, a methylated side chain, a hydroxy-oxo-oxan (lactone) ring, and a 2,2-dimethyl-1-oxobutoxy group. These structural elements are essential for the statin family's ability to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.
The carboxylic acid group in 6'-Carboxy Simvastatin potentially affects its solubility, protein binding, and receptor interactions compared to the parent compound. These modifications may result in altered pharmacokinetic and pharmacodynamic properties.
Property | Value | Reference |
---|---|---|
Physical State | Solid | Inferred from structure |
Density | Not Available (N/A) | |
Boiling Point | Not Available (N/A) | |
Melting Point | Not Available (N/A) | |
Flash Point | Not Available (N/A) |
Synthesis and Production
Manufacturing Considerations
Manufacturing considerations for 6'-Carboxy Simvastatin include several critical factors that influence production quality and efficiency. The synthesis requires precise control of reaction conditions to ensure selective functionalization and prevent unwanted side reactions. Temperature, solvent selection, catalyst type, and reaction time must all be carefully optimized.
Quality control measures are essential during manufacturing to verify the purity and identity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are typically employed to confirm the structural integrity and purity of the compound.
Production scale is another important consideration. 6'-Carboxy Simvastatin is primarily produced in small quantities for research purposes rather than for large-scale commercial applications. This limited production scale affects manufacturing approaches and economics.
Pharmacological Significance
Relationship to Simvastatin
Simvastatin itself is administered as an inactive lactone that undergoes metabolic activation to its β-hydroxyacid form through a combination of spontaneous chemical conversion and enzyme-mediated hydrolysis . 6'-Carboxy Simvastatin represents a further metabolic modification of the simvastatin molecule.
Table 3.1: Comparison of 6'-Carboxy Simvastatin with Parent Compound
Property | Simvastatin | 6'-Carboxy Simvastatin |
---|---|---|
Molecular Formula | C25H38O5 | C25H36O7 |
Primary Use | Cholesterol-lowering medication | Research compound, metabolite |
Administration Form | Inactive lactone | Not used therapeutically |
Primary Site of Action | Liver | Not fully characterized |
Metabolism | Converted to β-hydroxyacid form | Likely a metabolite itself |
Metabolic Pathway
6'-Carboxy Simvastatin likely represents one of the metabolites in the complex metabolic pathway of simvastatin. Simvastatin undergoes extensive first-pass extraction in the liver, which is both the target organ for the inhibition of HMG-CoA reductase and the primary site of metabolism .
The metabolic pathway of simvastatin involves several steps, beginning with the conversion of the lactone form to the active β-hydroxyacid form. Subsequent oxidative metabolism is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, with additional metabolism through CYP2C8 and CYP2C9 . The formation of 6'-Carboxy Simvastatin likely results from oxidative metabolism of simvastatin.
Understanding the position of 6'-Carboxy Simvastatin in the metabolic pathway of simvastatin is important for comprehending the pharmacokinetics and pharmacodynamics of simvastatin therapy. The presence and concentration of this metabolite may influence the efficacy and safety profile of simvastatin in different patient populations.
Research Applications
Role in Pharmacokinetic Studies
6'-Carboxy Simvastatin, particularly its deuterated form (6'-Carboxy Simvastatin-d6), is valuable in pharmacokinetic studies and metabolic research. The deuterated version allows researchers to track the compound more easily in biological systems compared to its non-deuterated counterpart.
In pharmacokinetic research, 6'-Carboxy Simvastatin-d6 serves as an internal standard for mass spectrometry, facilitating the accurate tracking of simvastatin metabolism. The deuterium labeling creates a mass difference that helps distinguish the compound from endogenous molecules and non-deuterated forms, enabling more precise quantification in complex biological matrices such as plasma and urine.
These studies provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of simvastatin. Understanding these processes is crucial for optimizing dosing regimens, predicting drug-drug interactions, and identifying factors that may affect the efficacy and safety of simvastatin therapy in different patient populations.
Analytical Uses
Application Area | Specific Uses |
---|---|
Analytical Chemistry | Reference standard for chromatography; Purity analysis; Structure elucidation |
Metabolic Studies | Identification of simvastatin metabolites; Metabolic pathway mapping |
Pharmacokinetics | Absorption, distribution, metabolism, and excretion (ADME) studies; Bioavailability assessment |
Drug Development | Intermediate in synthesis of statin medications; Structure-activity relationship studies |
Market Analysis
Supplier | Location | Product Offerings |
---|---|---|
TRC | International | Research-grade compound |
Biosynth Carbosynth | International | Various quantities, research-grade |
American Custom Chemicals Corporation | USA | High-purity (95%) formulation |
Price Comparison
The price of 6'-Carboxy Simvastatin varies significantly depending on the supplier, quantity, and purity. Based on available data, the following table provides a comparison of prices from different suppliers:
Table 5.2: Price Comparison of 6'-Carboxy Simvastatin Products
Manufacturer | Product Description | Quantity | Price (USD) | Updated |
---|---|---|---|---|
TRC | 6-Carboxy∆-5',4',5,6-Simvastatin | 25mg | $1,100 | 2021-12-16 |
Biosynth Carbosynth | 6-Carboxy delta-5',4',5,6-simvastatin | 25mg | $1,365 | 2021-12-16 |
American Custom Chemicals Corporation | 6'-CARBOXY SIMVASTATIN 95.00% | 25mg | $1,732.5 | 2021-12-16 |
Biosynth Carbosynth | 6-Carboxy delta-5',4',5,6-simvastatin | 1mg | $124.9 | 2021-12-16 |
Biosynth Carbosynth | 6-Carboxy delta-5',4',5,6-simvastatin | 2mg | $227.1 | 2021-12-16 |
The high price points reflect the specialized nature of the compound and its applications primarily in research settings rather than commercial or clinical use . The cost per milligram is significantly higher than that of therapeutic statins, indicating its status as a specialty research chemical rather than a mass-produced pharmaceutical.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume